![molecular formula C8H10N2O3S B344911 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propansäure CAS No. 313660-65-0](/img/structure/B344911.png)
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is an organic compound that features a thiazole ring, a carbamoyl group, and a propanoic acid moiety
Wissenschaftliche Forschungsanwendungen
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemische Analyse
Biochemical Properties
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for carbohydrate metabolism . Additionally, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can form non-covalent complexes with proteins, influencing their function and stability .
Cellular Effects
The effects of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. In certain cell types, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid has been shown to result in sustained changes in gene expression and cellular metabolism, indicating potential long-term benefits or adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid vary with different dosages. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function . The threshold for these effects varies depending on the specific animal model and the route of administration.
Metabolic Pathways
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate and lipid metabolism . Additionally, it can affect the levels of certain metabolites, leading to changes in overall metabolic homeostasis . The interactions of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid with these metabolic pathways highlight its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can accumulate in certain cellular compartments, influencing its localization and activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular distribution of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can influence its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the thiazole derivative with isocyanates or carbamoyl chlorides.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]propanoic acid
- **3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]butanoic acid
- **3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]acetic acid
Uniqueness
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the carbamoyl group allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHUORHAZEGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)
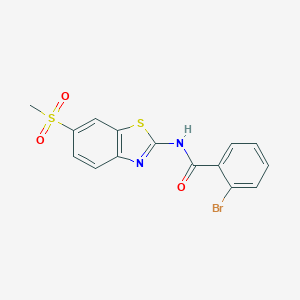
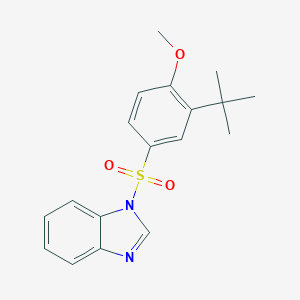
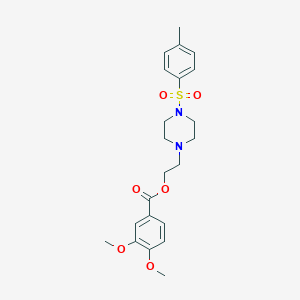

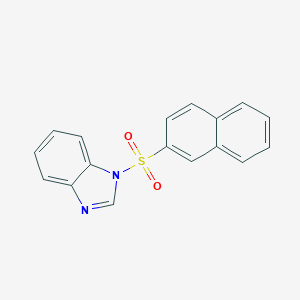
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)
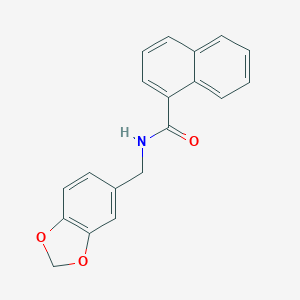
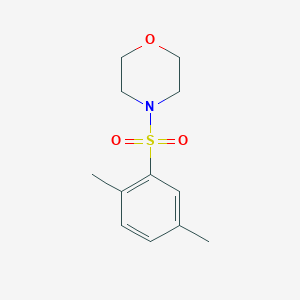
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)
